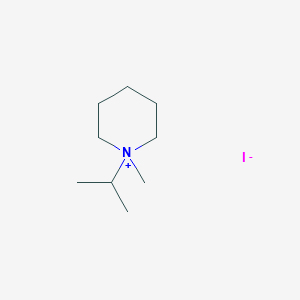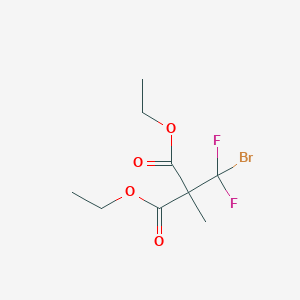
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is a chemical compound with the molecular formula C8H13BrF2O4. It is also known by other names such as Diethyl bromomethylmalonate and Diethyl 2-bromo-2-methylmalonate . This compound is a derivative of malonic acid and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester typically involves the bromination of diethyl malonate. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Various substituted malonates.
Hydrolysis: Malonic acid derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester involves its reactivity as a malonate derivative. The compound can form enolate ions under basic conditions, which can then undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonate ester without the bromodifluoromethyl group.
Diethyl bromomalonate: Similar structure but lacks the difluoromethyl group.
Diethyl methylmalonate: Similar structure but lacks the bromodifluoromethyl group
Uniqueness
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it valuable in specific synthetic applications where such functionality is required .
Propriétés
Numéro CAS |
82477-46-1 |
|---|---|
Formule moléculaire |
C9H13BrF2O4 |
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
diethyl 2-[bromo(difluoro)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C9H13BrF2O4/c1-4-15-6(13)8(3,9(10,11)12)7(14)16-5-2/h4-5H2,1-3H3 |
Clé InChI |
RHGJJSXLUXQWED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(=O)OCC)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


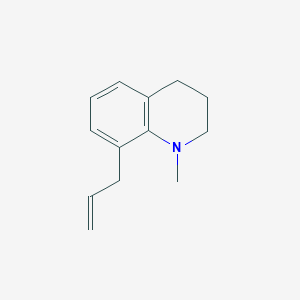
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
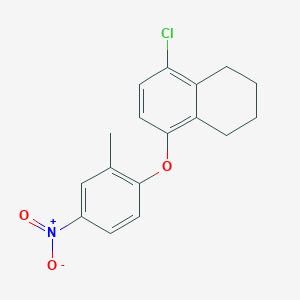
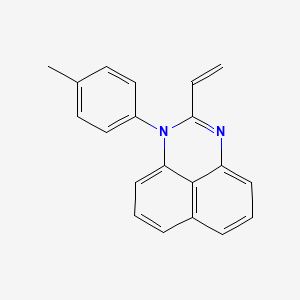
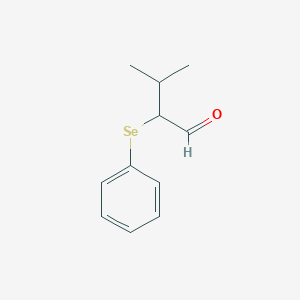
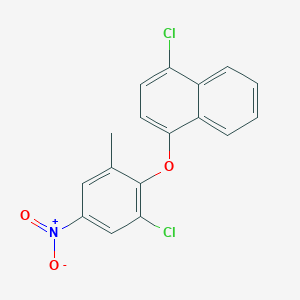
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
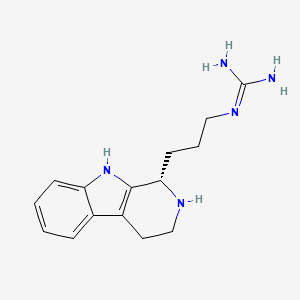
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)
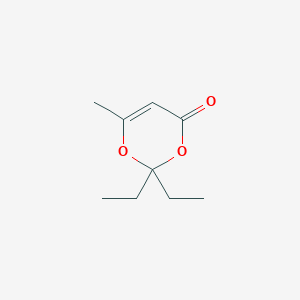
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
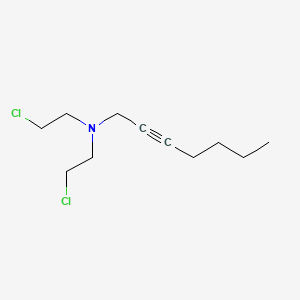
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
